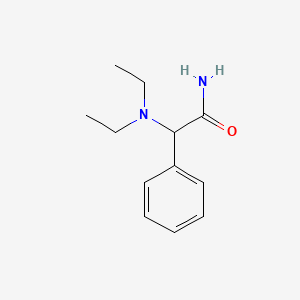

2-(Diethylamino)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Diethylamino)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to a phenylacetamide structure

Mécanisme D'action

Target of Action

It’s structurally similar to lidocaine , which primarily targets voltage-gated sodium channels in the neuronal cell membrane. These channels play a crucial role in the initiation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .

Mode of Action

Again, drawing parallels with Lidocaine, 2-(Diethylamino)-2-phenylacetamide likely stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This inhibition prevents the generation and conduction of nerve impulses, thereby producing a local anesthetic effect .

Pharmacokinetics

Lidocaine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of Lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration .

Analyse Biochimique

Biochemical Properties

2-(Diethylamino)-2-phenylacetamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the formation of poly [ (2-diethylamino)ethyl methacrylate], a pH-responsive spacer layer used in quantum dot nanoemitters . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-phenylacetamide typically involves the reaction of diethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the safety and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Applications De Recherche Scientifique

2-(Diethylamino)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Diethylamino)ethanol: Similar in structure but with an ethanol group instead of a phenylacetamide group.

Diethylpropion: Shares the diethylamino group but has a different core structure.

Uniqueness

2-(Diethylamino)-2-phenylacetamide is unique due to its specific combination of the diethylamino group and the phenylacetamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

Overview

2-(Diethylamino)-2-phenylacetamide, commonly referred to as DEPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DEPA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- CAS Number : 732938-75-9

DEPA features a diethylamino group and a phenylacetamide structure, which contribute to its pharmacological properties.

The biological activity of DEPA is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The diethylamino group enhances its lipophilicity, allowing for better penetration through biological membranes.

- Neurotransmitter Modulation : DEPA has been shown to affect the release and reuptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to anxiolytic or antidepressant effects.

- Enzyme Inhibition : Preliminary studies suggest that DEPA may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in various conditions.

Therapeutic Applications

Research indicates that DEPA may have potential applications in treating several disorders:

- Anxiety Disorders : Animal studies have demonstrated anxiolytic properties, suggesting its potential use in treating anxiety-related conditions.

- Depression : DEPA's influence on serotonin levels positions it as a candidate for further investigation in depression therapies.

- Pain Management : Some studies indicate analgesic effects, making it a potential candidate for pain relief formulations.

Case Studies and Experimental Data

- Animal Models : In a study involving rodent models, DEPA administration resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The results indicated a dose-dependent effect, supporting the compound's anxiolytic potential .

- Cell Culture Studies : In vitro experiments using neuronal cell lines showed that DEPA could enhance neuronal survival under stress conditions by modulating oxidative stress pathways. This suggests a neuroprotective effect that warrants further exploration .

- Pharmacokinetics : Research on the pharmacokinetic profile of DEPA indicates favorable absorption and distribution characteristics, with a moderate half-life that supports once-daily dosing regimens .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Chemical Structure | Diethylamino + Phenylacetamide | Other phenylacetamides |

| Mechanism of Action | Neurotransmitter modulation | Varies by compound |

| Therapeutic Application | Anxiety, depression | Varies by compound |

| Pharmacokinetics | Moderate absorption | Varies by compound |

Propriétés

IUPAC Name |

2-(diethylamino)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFHFOHKMTRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.